Cas no 870851-59-5 (2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride)

2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride
- (2,3-DIHYDROBENZO[B][1,4]DIOXIN-5-YL)METHANAMINEHYDROCHLORIDE
- 1,4-Benzodioxin-5-methanamine, 2,3-dihydro-, hydrochloride (9CI)
- (2,3-Dihydro-1,4-benzodioxin-5-yl)methanamine hydrochloride
- AKOS015920219
- DB-004838
- 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHANAMINE HYDROCHLORIDE
- (2,3-DIHYDROBENZO[B][1,4]DIOXIN-5-YL)METHANAMINE HCL
- 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine, HCl
- C-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-methylamine hydrochloride
- 2,3-DIHYDRO-1,4-BENZODIOXIN-5-YLMETHYLAMINE
- J-506972
- 870851-59-5
- MFCD04115371
- 2,3-dihydro-1,4-benzodioxin-5-ylmethanamine;hydrochloride
- SCHEMBL1240760
- (2 pound not3-Dihydrobenzo[b][1 pound not4]dioxin-5-yl)methanamine hydrochloride
- EN300-65633
- AS-30784
- DB-092357
- 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride, AldrichCPR
- DWHMQJTVRVLJNL-UHFFFAOYSA-N
- 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride
- 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride
-
- MDL: MFCD04115371
- Inchi: 1S/C9H11NO2.ClH/c10-6-7-2-1-3-8-9(7)12-5-4-11-8;/h1-3H,4-6,10H2;1H
- InChI Key: DWHMQJTVRVLJNL-UHFFFAOYSA-N
- SMILES: Cl.O1CCOC2C1=CC=CC=2CN
Computed Properties
- Exact Mass: 201.05600
- Monoisotopic Mass: 201.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- PSA: 44.48000
- LogP: 2.41880
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride Security Information
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65633-0.25g |
(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine hydrochloride |
870851-59-5 | 95% | 0.25g |
$72.0 | 2023-05-30 | |
Enamine | EN300-65633-1.0g |
(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine hydrochloride |
870851-59-5 | 95% | 1g |
$146.0 | 2023-05-30 | |
TRC | D451370-100mg |
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride |
870851-59-5 | 100mg |
$87.00 | 2023-05-18 | ||
TRC | D451370-25mg |
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride |
870851-59-5 | 25mg |
$64.00 | 2023-05-18 | ||
TRC | D451370-50mg |
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride |
870851-59-5 | 50mg |
$75.00 | 2023-05-18 | ||
Enamine | EN300-65633-2.5g |
(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine hydrochloride |
870851-59-5 | 95% | 2.5g |
$245.0 | 2023-05-30 | |
eNovation Chemicals LLC | D505631-250mg |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)MethanaMine hydrochloride |
870851-59-5 | 97% | 250mg |
$235 | 2023-09-03 | |
Fluorochem | 079528-5g |
2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride |
870851-59-5 | 95% | 5g |
£519.00 | 2022-03-01 | |
abcr | AB149916-5 g |
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride, 95%; . |
870851-59-5 | 95% | 5 g |
€730.50 | 2023-07-20 | |
1PlusChem | 1P008G2Q-25g |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride |
870851-59-5 | 98% | 25g |
$2129.00 | 2025-02-24 |
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride Related Literature
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
Additional information on 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride
2,3-Dihydro-1,4-Benzodioxin-5-Ylmethylamine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 870851-59-5, commonly referred to as 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic amines and has garnered attention due to its unique structural properties and functional groups. The benzodioxin core of the molecule provides a rigid framework that can be further modified for diverse purposes. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive compounds with therapeutic potential.
2,3-Dihydro-1,4-benzodioxin is a bicyclic structure consisting of a benzene ring fused with a dioxane ring. The presence of the dihydro designation indicates that one of the double bonds in the dioxane ring has been hydrogenated, resulting in a saturated structure. This modification enhances the compound's stability and solubility, making it more amenable for use in pharmaceutical formulations. The methylamine group attached to the benzodioxin core introduces additional reactivity and bioavailability, which are critical factors in drug design.
The hydrochloride salt form of this compound is particularly significant because it ensures optimal solubility and bioavailability when administered as a drug. The hydrochloride counterion also plays a role in stabilizing the molecule's structure, preventing unwanted degradation or aggregation. Recent research has focused on optimizing the synthesis of this compound to improve yield and purity while minimizing environmental impact.
One of the most promising applications of 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride is in the field of neuroscience. Studies have shown that this compound exhibits potent activity at certain neurotransmitter receptors, making it a potential candidate for treating conditions such as anxiety disorders and neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) has been extensively studied using advanced computational models and in vivo experiments.
In addition to its pharmacological applications, this compound has also found use in materials science. The benzodioxin moiety imparts unique electronic properties that make it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a building block for constructing advanced materials with tailored optical and electronic properties.
The synthesis of 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride involves a multi-step process that typically begins with the preparation of the benzodioxin core. This is followed by functionalization with an amine group and subsequent conversion to the hydrochloride salt form. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly methods for synthesizing this compound.
From an environmental perspective, understanding the fate and transport of this compound is crucial for ensuring its safe use in industrial and pharmaceutical applications. Studies have been conducted to assess its biodegradability under various environmental conditions. These findings are essential for developing strategies to mitigate any potential ecological risks associated with its production or disposal.
In conclusion, 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As new insights into its properties continue to emerge from cutting-edge studies, this compound is poised to play an increasingly important role in advancing science and technology.
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